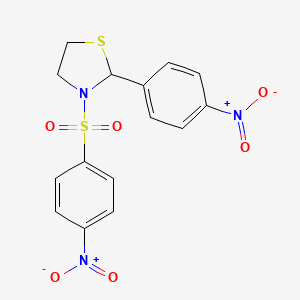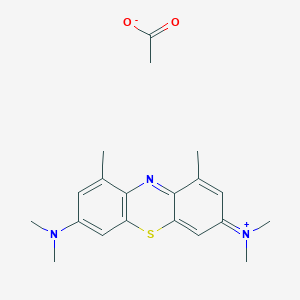
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This compound is characterized by the presence of nitrobenzene and sulfonyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized with a thiol reagent to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Reduction of Nitro Groups: 3-(4-Aminobenzene-1-sulfonyl)-2-(4-aminophenyl)-1,3-thiazolidine
Reduction of Sulfonyl Group: 3-(4-Nitrobenzene-1-sulfide)-2-(4-nitrophenyl)-1,3-thiazolidine
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The nitro and sulfonyl groups can be modified to introduce fluorescent or radioactive labels for imaging and tracking purposes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The nitro and sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Nitrobenzene-1-sulfonyl)-2-phenyl-1,3-thiazolidine
- 3-(4-Methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine
Uniqueness
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of two nitro groups and a sulfonyl group, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
477516-04-4 |
|---|---|
Molekularformel |
C15H13N3O6S2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H13N3O6S2/c19-17(20)12-3-1-11(2-4-12)15-16(9-10-25-15)26(23,24)14-7-5-13(6-8-14)18(21)22/h1-8,15H,9-10H2 |
InChI-Schlüssel |
JPLFTBLVSGCLSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
![1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one](/img/structure/B12590355.png)

![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)

![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)

![4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine](/img/structure/B12590409.png)
![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)




